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4JS5Azb3MT

Cat. No.: B601972
CAS No.: 1621885-80-0
M. Wt: 534.7 g/mol
InChI Key: RQAWJWBLYUPKFP-VKDNIZPPSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that can emerge during the manufacturing of active pharmaceutical ingredients (APIs) and formulated drug products. globalpharmatek.com This critical practice is mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to safeguard public health. globalpharmatek.compharmaffiliates.com The presence of undesired chemical entities, even in trace amounts, can potentially alter the therapeutic effect and safety profile of a drug. rjpdft.comjpionline.org

Effective impurity profiling offers several key advantages throughout the drug development lifecycle:

Ensuring Patient Safety: By identifying and limiting potentially harmful impurities, manufacturers uphold the primary commitment to patient safety. globalpharmatek.comjpionline.org

Maintaining Drug Efficacy: The presence of impurities can sometimes impact the stability and bioavailability of the API, thereby affecting its therapeutic efficacy. globalpharmatek.com

Process Optimization: Understanding the formation of impurities allows for the refinement and optimization of the manufacturing process to minimize their generation. globalpharmatek.com

Regulatory Compliance: Comprehensive impurity profiling data is a mandatory component of new drug applications and is essential for gaining regulatory approval. globalpharmatek.compharmaffiliates.com

Quality Control: It serves as a crucial quality control measure, ensuring the consistency and quality of each batch of the drug substance. globalpharmatek.com

Role of Impurities in Drug Substance Quality and Integrity

Impurities are defined as any component present in a new drug substance that is not the desired chemical entity. jpionline.org They can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents. perkinelmer.comgmpinsiders.com

Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. perkinelmer.com They are often structurally similar to the API.

Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. perkinelmer.comgmpinsiders.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the drug substance that are not completely removed by practical manufacturing techniques. perkinelmer.com

Contextualization of Fulvestrant (B1683766) as a Pharmaceutical Active Pharmaceutical Ingredient (API)

Fulvestrant is a hormonal therapy agent used in the treatment of certain types of breast cancer. axplora.comminakem.com It functions as an estrogen receptor antagonist, meaning it blocks the effects of estrogen, a hormone that can fuel the growth of some breast cancers. axplora.compharmaoffer.com Structurally, Fulvestrant is a derivative of estradiol (B170435) and possesses a steroidal backbone. axplora.comtapi.com It is administered as an intramuscular injection. axplora.com

The quality of Fulvestrant is ensured by carefully documenting the active substance and any associated impurities. vulcanchem.com As a high-potency API, its manufacturing requires specialized equipment and handling procedures to ensure safety and quality. minakem.com The manufacturing process for Fulvestrant has evolved, with newer generations of the process being more environmentally friendly and competitive. minakem.comminakem.com

Overview of Research Scope on Fulvestrant Impurity 2

This article will now focus specifically on Fulvestrant Impurity 2. The subsequent sections will provide detailed information on its chemical identity, including its structure and key properties. This will be followed by an in-depth look at the analytical methods employed for its detection and characterization.

Table 1: Chemical Identity of Fulvestrant Impurity 2

ParameterDetails
Chemical Name (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate (B1210297)
CAS Number 1621885-80-0
Molecular Formula C30H46O6S
Molecular Weight 534.75 g/mol

Data sourced from multiple chemical suppliers and research articles. vulcanchem.comchemicalbook.com

Fulvestrant Impurity 2 is a specific structural variant related to the parent Fulvestrant molecule. vulcanchem.com While Fulvestrant contains a pentafluoropentylsulfinyl group in its side chain, Fulvestrant Impurity 2 is characterized by the presence of a methylsulfonyl group at a specific position. vulcanchem.com

The primary analytical technique used for the detection and quantification of Fulvestrant Impurity 2 is High-Performance Liquid Chromatography (HPLC). vulcanchem.com Spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized to confirm its structure and identity. vulcanchem.com

Table 2: HPLC Method Parameters for Fulvestrant Impurity 2 Detection

ParameterCondition
Measurement Wavelength 225 nm
Volume Flow Rate 2.0 mL/min
Mobile Phase A Water-acetonitrile-methanol (41:32:27 v/v)
Mobile Phase B Acetonitrile-methanol-water (49:41:10 v/v)

These conditions allow for the effective separation and quantification of the impurity. vulcanchem.com

Properties

CAS No.

1621885-80-0

Molecular Formula

C30H46O6S

Molecular Weight

534.7 g/mol

IUPAC Name

[(7S,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-methylsulfonyloxynonyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H46O6S/c1-21(31)36-28-15-14-27-29-22(11-9-7-5-4-6-8-10-18-35-37(3,33)34)19-23-20-24(32)12-13-25(23)26(29)16-17-30(27,28)2/h12-13,20,22,26-29,32H,4-11,14-19H2,1-3H3/t22-,26+,27-,28-,29+,30-/m0/s1

InChI Key

RQAWJWBLYUPKFP-VKDNIZPPSA-N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Origin and Mechanistic Pathways of Fulvestrant Impurity 2 Formation

Process-Related Impurities Arising from Fulvestrant (B1683766) Synthesis

The multi-stage synthesis of Fulvestrant is a complex process where the potential for impurity formation is significant. europa.eu The control of these impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and consistency of the final active pharmaceutical ingredient (API). researchgate.net

Identification of Critical Synthetic Steps Contributing to Impurity Generation

The formation of Fulvestrant Impurity 2 is primarily linked to the oxidation step in the synthesis of Fulvestrant. In this key transformation, a sulfide (B99878) precursor is oxidized to the desired sulfoxide (B87167), which is the active Fulvestrant molecule. However, over-oxidation during this step can lead to the formation of the corresponding sulfone, which is Fulvestrant Impurity 2. The choice of oxidizing agent and the control of reaction conditions such as temperature and reaction time are critical to minimize the generation of this impurity. For instance, the use of strong oxidizing agents or prolonged reaction times can increase the yield of the sulfone impurity.

Influence of Starting Materials and Reagents on Impurity Profile

The purity of starting materials and the specific reagents used in the synthesis play a crucial role in the final impurity profile of Fulvestrant. nih.gov The presence of certain contaminants in the starting materials can potentially lead to the formation of various impurities, including those that may be difficult to separate from the final product.

The selection of the oxidizing agent is a critical factor in controlling the formation of Fulvestrant Impurity 2. While various oxidizing agents can be used, their reactivity and selectivity influence the outcome. For example, meta-chloroperbenzoic acid (mCPBA) has been shown to offer high selectivity for the desired sulfoxide, thereby minimizing the formation of the sulfone impurity. Conversely, other oxidants might be less selective and lead to higher levels of over-oxidation.

Table 1: Comparison of Oxidation Conditions and Sulfone Formation

OxidantTemperature (°C)Time (h)Sulfone Yield (%)
H₂O₂ (2.5 eq)2580.5–1.2
NaIO₄ (1.2 eq)4061.8–3.5
mCPBA (1.5 eq)012<0.1

Data derived from patent literature, illustrating the impact of different oxidizing agents and conditions on the formation of the sulfone impurity.

Stereochemical Considerations in Impurity Formation during Synthesis

Fulvestrant possesses multiple stereocenters, including a stereogenic sulfoxide group in its side chain. europa.eu This results in the existence of two diastereomers, often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. justia.com The synthesis process aims to produce a specific, tightly controlled ratio of these diastereomers. europa.eu

Degradation Pathways of Fulvestrant Leading to Impurity 2

Fulvestrant, like many complex organic molecules, is susceptible to degradation under various conditions. This degradation can lead to the formation of impurities, including Fulvestrant Impurity 2. daicelpharmastandards.com

Hydrolytic Degradation Mechanisms

Forced degradation studies, which involve subjecting the drug substance to harsh conditions, are used to understand its stability and degradation pathways. d-nb.info While Fulvestrant is reported to be stable to hydrolysis, these studies are essential to confirm its stability profile. europa.eunih.gov Studies subjecting Fulvestrant to acidic and alkaline hydrolysis conditions have been performed to assess its degradation. d-nb.infonih.gov The results of these studies help to establish the intrinsic stability of the molecule and identify potential degradation products that could form under various storage or physiological conditions.

Oxidative Degradation Mechanisms and Related Products

Fulvestrant is known to be susceptible to oxidation. europa.eu The sulfoxide group in the Fulvestrant molecule is prone to oxidation, which leads directly to the formation of Fulvestrant Impurity 2 (the sulfone). This oxidative degradation can occur during the manufacturing process, particularly if not carried out under an inert atmosphere, and also during storage of the drug product. europa.eu The presence of residual peroxides or metal ions can catalyze this auto-oxidation process.

To mitigate oxidative degradation in formulated products, antioxidants may be included in the formulation. google.com Furthermore, processing under an inert gas like nitrogen is a common practice to minimize the formation of the sulfone impurity during manufacturing. europa.eu Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) are conducted to intentionally induce the formation of oxidative degradation products, including Fulvestrant Impurity 2, to develop and validate analytical methods capable of detecting and quantifying these impurities. d-nb.infonih.gov

Photolytic Degradation Pathways

The stability of a pharmaceutical compound under light exposure is a critical quality attribute. Photolytic degradation can lead to the formation of impurities that may alter the drug's efficacy or introduce toxic effects. Fulvestrant has been shown to be susceptible to photodegradation. astrazeneca.com.au

Forced degradation studies, which are a key component of drug development and stability testing, expose fulvestrant to various stress conditions, including intense light, to identify potential degradation products. researchgate.netd-nb.info These studies have demonstrated that when subjected to UV light, fulvestrant can degrade. researchgate.net The rate of this photodegradation can be influenced by factors such as the pH of the solution, with the slowest degradation observed at a low pH. europa.eu

While specific mechanistic pathways for the formation of "Fulvestrant Impurity 2" under photolytic stress are not extensively detailed in publicly available literature, the general principles of photodegradation suggest that the energy from light can induce cleavage or rearrangement of chemical bonds within the fulvestrant molecule. This can lead to various degradation products. To mitigate this, fulvestrant is typically protected from light during storage and handling. astrazeneca.com.au

Research has been conducted to evaluate the estrogenic activity of photochemical transformation products of certain compounds, highlighting the importance of understanding the biological activity of degradants. gdut.edu.cn The use of techniques like HPLC is crucial for separating and identifying these photolytic degradation products. nih.gov

Table 1: Summary of Forced Degradation Studies on Fulvestrant This table is interactive. Users can sort the data by clicking on the column headers.

Stress Condition Conditions Applied Outcome Reference
Photolytic (UV light) Exposed at 210 Wh/m² for up to 12 hours Degradation observed researchgate.net
Photostability As per ICH guidelines Susceptibility to photodegradation noted astrazeneca.com.aud-nb.info

| Light Stress Testing | According to ICH guidelines | Two batches tested for light stress | europa.eu |

Thermal Degradation Characteristics

Thermal stability is another crucial factor for pharmaceutical products. Exposure to elevated temperatures during manufacturing, transport, or storage can accelerate the degradation of the active pharmaceutical ingredient (API), leading to the formation of impurities.

Forced degradation studies on fulvestrant have consistently included thermal stress conditions to assess its stability. researchgate.netd-nb.info These studies typically involve exposing the drug substance to high temperatures, for instance, 80°C for five days, to induce and identify thermal degradants. researchgate.net Stability studies have been performed on fulvestrant batches at various temperatures, including 25°C, 30°C, 40°C, 50°C, and 60°C, for extended periods to monitor the formation of impurities. europa.eugoogle.com

The results from these studies indicate that fulvestrant does undergo degradation at elevated temperatures, leading to the formation of various impurities. europa.eu The identification and quantification of these thermal degradation products are essential for setting appropriate storage conditions and shelf-life for the drug product. While the specific pathways leading to "Fulvestrant Impurity 2" via thermal degradation are not explicitly outlined, it is understood to be one of the potential outcomes of such stress.

Table 2: Thermal Stability Testing of Fulvestrant This table is interactive. Users can sort the data by clicking on the column headers.

Temperature Duration Purpose Reference
80°C 5 days Forced degradation study researchgate.net
50°C and 60°C 6 months Thermal stress testing europa.eu
40°C 6 months Accelerated stability study europa.eu

| 25°C and 30°C | Up to 36 months | Long-term stability study | europa.eu |

Impact of Manufacturing Process Parameters on Impurity 2 Generation and Control

The manufacturing process of fulvestrant is a multi-stage synthesis that can significantly influence the impurity profile of the final product. europa.eu The formation of impurities, including those categorized as "Impurity 2," is critically dependent on the control of various process parameters. acs.orgacs.org

Several potential synthetic and degradation impurities can arise from the route of synthesis. europa.eu For instance, the use of certain reagents, like a mixture of cupric bromide and lithium bromide for the aromatization of the steroid A-ring, was found to generate bromo-impurities that were challenging to remove in subsequent steps. acs.org The purity of starting materials is also crucial; for example, impurities in the alkyl bromide used to introduce the side chain can lead to analogous impurities in the final fulvestrant product. acs.org

The control of the manufacturing process is therefore paramount. This includes the purification of intermediates and the final API through techniques such as recrystallization to reduce the levels of specific impurities to acceptable limits. acs.org For example, several recrystallizations from ethyl acetate (B1210297) are necessary to reduce the content of the 7β-isomer of fulvestrant. acs.org

Regulatory bodies like the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical products. vulcanchem.com The manufacturing process for fulvestrant is designed and validated to ensure that all potential impurities are controlled within their specified limits. europa.euacs.org This involves in-process controls and final product testing using validated analytical methods like HPLC to monitor and quantify any impurities. europa.eugoogle.comdaicelpharmastandards.com The entire manufacturing process, which can be viewed as a continuous sequence of operations, is optimized to ensure consistent yields of pure fulvestrant with all impurities controlled within their specification limits. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
Fulvestrant
Fulvestrant Impurity 2
(7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
Fulvestrant EP Impurity B
Fulvestrant 9-Sulfone
(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfonyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Cupric bromide
Lithium bromide

Advanced Analytical Methodologies for Structural Elucidation and Characterization of Fulvestrant Impurity 2

Chromatographic Techniques for Separation and Isolation

Chromatographic techniques are fundamental in separating Fulvestrant (B1683766) Impurity 2 from the active pharmaceutical ingredient (API) and other related substances. veeprho.comvulcanchem.com High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods used for this purpose. vulcanchem.comd-nb.info Gas Chromatography (GC) and Chiral Chromatography also play specific roles in the comprehensive analysis of impurities. vulcanchem.comalentris.org

HPLC is the predominant technique for the detection and quantification of Fulvestrant Impurity 2. vulcanchem.com Various HPLC methods have been developed and validated for the analysis of Fulvestrant and its impurities in bulk drug and pharmaceutical formulations. alentris.org

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 or C8 stationary phase. researchgate.netloesungsfabrik.de Gradient elution is often employed to achieve optimal separation of the main compound from its impurities. vulcanchem.comresearchgate.net For instance, a gradient method might utilize a mobile phase consisting of a mixture of water, acetonitrile (B52724), and methanol (B129727). vulcanchem.com The detection is typically carried out using a UV detector, often a Photo Diode Array (PDA) detector, at a wavelength of around 225 nm. vulcanchem.comresearchgate.net

The specificity of the HPLC method is crucial to ensure that the peak corresponding to Fulvestrant Impurity 2 is well-resolved from other components in the sample matrix, including the API, other impurities, and placebo components. tsijournals.com Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, establishes the method's linearity, precision, accuracy, and robustness. researchgate.net

Table 1: Example HPLC Method Parameters for Fulvestrant Impurity Analysis

ParameterConditionReference
Column Symmetry C8 researchgate.net
Mobile Phase A Water:Acetonitrile:Methanol (41:32:27 v/v) vulcanchem.com
Mobile Phase B Acetonitrile:Methanol:Water (49:41:10 v/v) vulcanchem.com
Elution Gradient vulcanchem.comresearchgate.net
Flow Rate 2.0 mL/min vulcanchem.com
Detection Wavelength 225 nm (PDA) vulcanchem.comresearchgate.net
Column Temperature 35 °C researchgate.net
Injection Volume 10 µL researchgate.net

UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures to provide significantly improved resolution, sensitivity, and speed of analysis. d-nb.info This makes UPLC particularly well-suited for resolving complex mixtures of impurities in a shorter timeframe. d-nb.info

For the analysis of Fulvestrant and its impurities, a UPLC method can offer a significant reduction in run time, for example, to as little as 6 minutes, while still achieving excellent separation. d-nb.info A typical UPLC method for Fulvestrant might use a sub-2-µm particle column, such as an ACQUITY UPLC BEH Shield RP18, with a mobile phase composed of water, acetonitrile, and methanol. researchgate.net The enhanced resolution of UPLC is beneficial for separating closely eluting impurities and for stability-indicating assays, where degradation products need to be resolved from the parent drug. d-nb.info

Table 2: UPLC Method Parameters for Fulvestrant Analysis

ParameterConditionReference
Column ACQUITY UPLC BEH Shield RP18, 1.7 µm researchgate.net
Mobile Phase Water:Acetonitrile:Methanol (300:400:300 v/v/v) with Orthophosphoric Acid researchgate.net
Flow Rate 0.3 mL/min researchgate.net
Detection Wavelength 220 nm (PDA) researchgate.net
Run Time 6 minutes researchgate.net

While liquid chromatography is the primary tool for analyzing non-volatile impurities like Fulvestrant Impurity 2, Gas Chromatography (GC) is employed for the analysis of volatile and semi-volatile impurities, as well as residual solvents that may be present from the manufacturing process. vulcanchem.comeuropa.eu

In the context of Fulvestrant analysis, GC with a flame ionization detector (FID) can be used to quantify residual solvents. researchgate.netx-mol.com A method might involve a DB-Wax column with helium as the carrier gas. researchgate.netx-mol.com The injector and detector temperatures are optimized to ensure efficient volatilization and detection of the target analytes. researchgate.netx-mol.com

Fulvestrant itself is a mixture of two diastereomers due to the stereogenic sulfoxide (B87167) group in its side chain. europa.euijarsct.co.in Chiral chromatography is essential for separating these stereoisomers and for analyzing any stereoisomeric impurities. alentris.orgijarsct.co.in

Chiral separation can be achieved using a chiral stationary phase, such as a Chiralpak column. rsc.org The mobile phase often consists of a non-polar solvent like n-hexane and an alcohol modifier such as isopropyl alcohol or a mixture of methanol and acetonitrile. researchgate.nettsijournals.com Supercritical Fluid Chromatography (SFC) with a chiral column has also been shown to be effective in separating the isomers of Fulvestrant. researchgate.net

Gas Chromatography (GC) Applications in Impurity Analysis

Spectroscopic Techniques for Structural Confirmation

Following separation and isolation by chromatographic techniques, spectroscopic methods are employed to confirm the chemical structure of Fulvestrant Impurity 2.

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. veeprho.com When coupled with a liquid chromatography system (LC-MS), it allows for the direct mass analysis of the separated impurity. vulcanchem.com This technique is invaluable for identifying unknown impurities and confirming the identity of known ones. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This level of accuracy is crucial for confirming the molecular formula of Fulvestrant Impurity 2 (C30H46O6S) and distinguishing it from other potential impurities with similar nominal masses. vulcanchem.como2hdiscovery.co Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the molecule and analyzing the resulting fragment ions, which helps in elucidating the connectivity of the atoms within the impurity.

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are often analyzed by LC-MS to identify potential degradation products, including Fulvestrant Impurity 2. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. hyphadiscovery.com For Fulvestrant Impurity 2, both ¹H and ¹³C NMR are instrumental in providing a detailed map of the molecule's carbon-hydrogen framework. vulcanchem.comveeprho.com

¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. By analyzing chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the proton arrangement within Fulvestrant Impurity 2 can be assembled. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive correlations between protons and carbons, further solidifying the structural assignment. hyphadiscovery.com These techniques are crucial for piecing together the complex steroidal backbone and the substituted side chain that characterize this impurity. hyphadiscovery.comvulcanchem.com

Quantitative NMR (qNMR) can also be utilized to determine the purity of the impurity reference standard itself. hyphadiscovery.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Moieties

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.2110 - 160
Steroidal CH, CH₂0.8 - 2.520 - 60
CH₂-O3.5 - 4.060 - 70
CH₃~ 0.8~ 15

Note: The data presented are typical ranges and may vary based on the specific solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular fingerprint. For Fulvestrant Impurity 2, FTIR analysis is essential for confirming the presence of key functional groups that define its structure. veeprho.com

The FTIR spectrum of Fulvestrant Impurity 2 would be expected to show characteristic absorption bands corresponding to its core structural features. These include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. vscht.czinstanano.com The presence and position of these bands provide corroborative evidence for the structure elucidated by NMR and mass spectrometry.

Table 2: Expected FTIR Absorption Bands for Fulvestrant Impurity 2

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (hydroxyl)3600 - 3200 (broad)Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=C (aromatic)1600 - 1450Stretching

Source: Based on general principles of FTIR spectroscopy. vscht.czinstanano.com

Hyphenated Techniques in Comprehensive Impurity Profiling

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive profiling of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and quantification of impurities in drug substances and products. vulcanchem.comresearchgate.net In the context of Fulvestrant, LC-MS methods have been developed to separate Impurity 2 from the active pharmaceutical ingredient (API) and other related substances. vulcanchem.comd-nb.info

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are typically used for the separation, often employing a reversed-phase column. researchgate.netd-nb.info The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like Fulvestrant and its impurities, and it can be operated in either positive or negative ion mode. sci-hub.senih.gov

The mass spectrometer provides highly specific and sensitive detection, allowing for the determination of the molecular weight of the impurity. vulcanchem.com Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, providing valuable structural information that aids in its identification. researchgate.netnih.gov Validated LC-MS methods are crucial for the accurate quantification of Fulvestrant Impurity 2 to ensure it is controlled within acceptable limits. vulcanchem.comresearchgate.net

Table 3: Typical LC-MS Parameters for Fulvestrant Impurity Analysis

ParameterTypical Setting
ColumnC8 or C18
Mobile PhaseGradient of acetonitrile and water
DetectionUV at 225 nm and/or Mass Spectrometry
Ionization ModeESI Positive or Negative
Mass AnalyzerQuadrupole, Time-of-Flight (TOF)

Source: Based on published methods for Fulvestrant analysis. vulcanchem.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

While LC-MS is the primary tool for non-volatile impurities like Fulvestrant Impurity 2, Gas Chromatography-Mass Spectrometry (GC-MS) plays a critical role in the analysis of volatile and semi-volatile impurities that may be present in the drug product. researchgate.net These can include residual solvents from the manufacturing process or volatile degradation products.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer. Although not the primary method for characterizing Fulvestrant Impurity 2 itself due to its low volatility, GC-MS is an essential part of a comprehensive impurity profiling strategy for the final drug product. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC, including faster separations and reduced organic solvent consumption, aligning with green chemistry principles. scispace.com

When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for the analysis and purification of complex mixtures, including pharmaceutical impurities. researchgate.netresearchgate.net SFC has been successfully applied to the separation of Fulvestrant from its potential impurities. researchgate.netscispace.com The technique's unique selectivity can provide an orthogonal separation to reversed-phase LC, which is valuable in resolving closely related impurities. SFC-MS can be particularly advantageous for chiral separations, which may be relevant for certain Fulvestrant-related compounds. scispace.comresearchgate.net

Development and Validation of Analytical Procedures for Fulvestrant Impurity 2

Method Development Strategies for Stability-Indicating Assays

A stability-indicating analytical method is one that can accurately measure the drug substance without interference from its degradation products, process impurities, or other potential components in the drug product. nih.govd-nb.info The development of such assays for Fulvestrant (B1683766) involves forced degradation studies, where the drug is exposed to harsh conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.netresearchgate.net This process intentionally generates impurities and degradation products, including substances like Fulvestrant Impurity 2, allowing for the development of a chromatographic method capable of separating all these components from the active pharmaceutical ingredient (API). d-nb.inforesearchgate.net The primary challenge is to achieve adequate resolution between all peaks, especially for an oil-based injection formulation, within a reasonable analysis time. d-nb.info

The selection of appropriate chromatographic conditions is fundamental to the successful separation of Fulvestrant from its impurities. Reversed-phase HPLC (RP-HPLC) is the most common approach. ste-mart.comresearchgate.net The choice of stationary phase, or column, is critical; various C8 and C18 columns are used, with particle size and column dimensions affecting efficiency and analysis time. ekb.egekb.eg For instance, UPLC methods often use columns with smaller particle sizes (e.g., 1.7 µm) to achieve faster and more efficient separations. d-nb.inforesearchgate.net

The mobile phase typically consists of a mixture of an aqueous component (like water or a buffer) and organic solvents such as acetonitrile (B52724) and methanol (B129727). ekb.egekb.eg Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to resolve complex mixtures of impurities. scirp.org The flow rate is optimized based on the column dimensions and desired analysis time, with typical HPLC flow rates around 1.0-2.0 mL/min and UPLC rates being lower, such as 0.3 mL/min. d-nb.infoekb.egjetir.org A UV detector is used for quantification, with the detection wavelength selected to maximize the response for Fulvestrant and its impurities; wavelengths such as 220 nm, 225 nm, and 243 nm are commonly reported. d-nb.infoekb.egresearchgate.net

Below is a table summarizing various chromatographic conditions reported in literature for the analysis of Fulvestrant and its impurities.

Table 1: Examples of Chromatographic Conditions for Fulvestrant Impurity Analysis This is an interactive table. You can sort and filter the data.

Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Zorbax XDB C18 (150x4.6mm, 3.5µ) Gradient: A: Water/ACN/MeOH (410:320:270), B: ACN/MeOH/Water (490:410:100) 2.0 225 ekb.egekb.eg
ACQUITY UPLC BEH Shield RP18 (50x2.1mm, 1.7µ) Isocratic: Water/ACN/MeOH (300:400:300) with 1.0 mL H₃PO₄ 0.3 220 d-nb.inforesearchgate.net
Phenomenex Luna C8 (150x4.6mm, 3.0µ) Gradient: A: DI Water, B: Acetonitrile 1.5 280 scirp.orgscirp.orgscirp.org
Symmetry C8 Gradient Temperature Program N/A 225 researchgate.net
Inertsil C18 (250x4.6mm, 5µ) Isocratic: 0.1% KH₂PO₄ buffer (pH 4.8):Methanol (70:30) 1.0 233 jetir.org

Selection of Chromatographic Conditions (Mobile Phase, Stationary Phase, Flow Rate, Detection Wavelength)[13],[5],[16],[17],

Analytical Method Validation Parameters (ICH Guidelines)

Once a suitable method is developed, it must be validated to prove its reliability for the intended purpose. researchgate.net Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. jetir.orgresearchgate.netscirp.org These parameters demonstrate that the method is accurate, precise, specific, linear, and sensitive.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components. jetir.orgscirp.org This is typically demonstrated by injecting a blank (diluent), a placebo solution, and a solution containing the API and all known impurities to ensure there are no interfering peaks at the retention time of the main analyte and each impurity. scirp.org

For stability-indicating methods, specificity is further proven through forced degradation studies. d-nb.info The stressed samples are analyzed to show that the degradation products are well-separated from the main peak. researchgate.net Peak purity analysis is often performed using a Photodiode Array (PDA) detector. The PDA detector acquires spectra across the entire peak; if the spectra are consistent, it indicates the peak is pure and not co-eluting with another substance. d-nb.inforesearchgate.net A common metric is the comparison of the "purity angle" to the "purity threshold"; a purity angle less than the threshold suggests the peak is spectrally homogeneous. researchgate.netresearchgate.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. loesungsfabrik.de To establish linearity, a series of solutions with concentrations typically ranging from 50% to 150% of the target analyte concentration are prepared and analyzed. scirp.orgresearchgate.net A calibration curve is then constructed by plotting the peak area against the concentration. ekb.eg The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the regression line. A value of 0.999 or greater is generally considered evidence of a strong linear relationship. d-nb.infoekb.egresearchgate.net

Table 2: Examples of Linearity Parameters for Fulvestrant Analytical Methods This is an interactive table. You can sort and filter the data.

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) Guideline Reference
Fulvestrant 0.5 - 20 > 0.99 ICH nih.govresearchgate.net
Fulvestrant 80 - 120 0.999 ICH ekb.eg
Fulvestrant 50 - 150 0.999 ICH jetir.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. loesungsfabrik.de The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. loesungsfabrik.de These values are crucial for quantifying trace-level impurities. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.govloesungsfabrik.de While these values are often formally determined for the main compound, the method's sensitivity must be sufficient to quantify impurities like Fulvestrant Impurity 2 at their specified reporting thresholds.

Table 3: Examples of LOD and LOQ Values from Fulvestrant Analytical Methods This is an interactive table. You can sort and filter the data.

Method Analyte LOD (µg/mL) LOQ (µg/mL) Reference
HPLC Fulvestrant 0.152 0.50 nih.govloesungsfabrik.deresearchgate.net
UPLC Fulvestrant 0.51 1.54 d-nb.inforesearchgate.net
HPLC Fulvestrant 0.6181 2.0604 jetir.org
HPLC Fulvestrant-A 0.0011 0.0033 tsijournals.com

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements from the same homogeneous sample. ich.org It is assessed at two levels: repeatability and intermediate precision. pharmasciences.in

Repeatability (Intra-assay Precision) demonstrates the precision of the method over a short time under the same operating conditions. For Fulvestrant Impurity 2, this is typically determined by performing at least six replicate measurements of a sample solution at a specific concentration. tsijournals.com

Intermediate Precision (also known as Ruggedness) assesses the method's performance within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. gmpinsiders.com This demonstrates the reliability of the procedure during normal usage. ich.org Studies on Fulvestrant impurities show that both intra-day and inter-day precision are evaluated, with acceptance criteria for the relative standard deviation (%RSD) typically being less than 2-5%. loesungsfabrik.deresearchgate.netnih.gov

The precision of an analytical method for quantifying impurities like Fulvestrant Impurity 2 is crucial for ensuring that the reported levels are accurate and consistent. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. vulcanchem.com Validation studies for HPLC methods used to analyze Fulvestrant and its impurities consistently report excellent precision. researchgate.netnih.gov

Table 1: Representative Precision Data for a Fulvestrant Impurity Analytical Method
Precision LevelParameterNumber of PreparationsTypical Result (%RSD)Common Acceptance Criteria (%RSD)
RepeatabilitySame Analyst, Same Day, Same Instrument6&lt; 2.0%&le; 5.0%
Intermediate PrecisionDifferent Analyst6&lt; 2.0%&le; 5.0%
Different Day6&lt; 2.5%
Different Instrument6&lt; 2.5%

This table presents illustrative data based on typical validation results for related pharmaceutical impurities. loesungsfabrik.deresearchgate.netnih.gov

Accuracy and Recovery Studies

Accuracy refers to the closeness of the analytical result to the true value and is a critical measure of a method's validity. It is typically assessed through recovery studies by spiking the drug product's placebo with known amounts of the impurity reference standard. ich.org For impurities like Fulvestrant Impurity 2, accuracy is evaluated over the method's range using a minimum of nine determinations across at least three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). pharmasciences.inscirp.orgscirp.org

The percentage of recovery is calculated to determine how much of the known amount of the impurity is detected by the analytical method. d-nb.info For methods analyzing Fulvestrant and its related substances, recovery values are generally expected to be within 98.0% to 102.0%. jetir.orgekb.egekb.eg These studies confirm that the method can accurately quantify the impurity without interference from other components in the formulation. tsijournals.com

Table 2: Example of an Accuracy and Recovery Study for Fulvestrant Impurity 2
Spike LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%0.800.7998.8%
0.800.81101.3%
0.800.80100.0%
100%1.001.01101.0%
1.000.9999.0%
1.001.02102.0%
120%1.201.1999.2%
1.201.22101.7%
1.201.21100.8%
Mean Recovery100.4%

This table shows representative data from a typical spike-recovery experiment for a pharmaceutical impurity. researchgate.netjetir.orgresearchgate.net

Robustness and Ruggedness Evaluation

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.orgchromatographyonline.com The evaluation is performed during method development to identify which parameters are critical and require careful control. lcms.czchromatographyonline.com For HPLC methods, these parameters often include the mobile phase composition and pH, flow rate, and column temperature. chromatographyonline.comglobalresearchonline.net

The ruggedness of a method is the degree of reproducibility under various normal test conditions, such as different laboratories, analysts, or instruments. nih.govglobalresearchonline.net The terms ruggedness and intermediate precision are often used synonymously. gmpinsiders.comchromatographyonline.com The method's performance is monitored by assessing system suitability parameters like peak resolution and tailing factor to ensure they remain within acceptable limits despite the variations. lcms.cz Validated methods for Fulvestrant and its impurities are demonstrated to be robust and rugged, ensuring consistent performance. ekb.egresearchgate.netresearchgate.net

Table 3: Typical Robustness Evaluation for an HPLC Method
ParameterVariationObservation/Effect on Results
Flow Rate&plusmn; 0.2 mL/minRetention times shifted, but resolution remained within acceptance criteria.
Mobile Phase pH&plusmn; 0.2 unitsNo significant impact on peak shape or resolution.
Column Temperature&plusmn; 5 &deg;CMinor shift in retention time; system suitability passed.
Mobile Phase Organic Content&plusmn; 2% absoluteShift in retention times; critical peak pair resolution maintained.

This table illustrates common parameters and outcomes in a robustness study for an HPLC method. chromatographyonline.comlcms.czglobalresearchonline.net

Development and Characterization of Reference Standards for Fulvestrant Impurity 2

The availability of high-quality, well-characterized impurity reference standards is fundamental for the accurate identification and quantification of impurities in pharmaceutical products. lgcstandards.comdiscoveracs.org Reference standards for impurities like Fulvestrant Impurity 2 are used for qualitative purposes, such as peak identification, and for quantitative analysis in routine quality control and validation studies. youtube.comsynzeal.com

According to ICH guidelines, reference standards used for the control of impurities must be evaluated and characterized for their intended use. lgcstandards.comyoutube.com Suppliers of pharmaceutical reference standards provide these materials with a comprehensive Certificate of Analysis (CoA). daicelpharmastandards.com The characterization process is crucial to confirm the identity of the compound and to assign a purity value, which is essential for its use as a quantitative standard. discoveracs.orgcreative-biolabs.com

The characterization of a reference standard for Fulvestrant Impurity 2 involves a suite of analytical techniques to confirm its structure and assess its purity. These techniques include:

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to elucidate and confirm the chemical structure. vulcanchem.comdaicelpharmastandards.com

Purity Assessment: Chromatographic purity is typically determined by a primary HPLC method. daicelpharmastandards.com Orthogonal techniques may also be used.

Content of Residual Impurities: Tests for water content (e.g., Karl Fischer titration), residual solvents (by Gas Chromatography), and non-combustible inorganic impurities are performed to provide a complete purity profile. creative-biolabs.com

High-purity, fully characterized reference standards for Fulvestrant Impurity 2 and other related substances are available from specialized manufacturers, ensuring that analytical laboratories can perform reliable quality control. daicelpharmastandards.compharmaffiliates.comsynthinkchemicals.com

Impurity Management and Control Strategies in Fulvestrant Manufacturing

Application of Forced Degradation Studies in Impurity Profile Elucidation

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to identify potential degradation products. nih.gov This process is instrumental in developing stability-indicating analytical methods and in elucidating the degradation pathways of the API.

Design and Execution of Stress Conditions

To comprehensively understand the degradation profile of fulvestrant (B1683766) and the potential formation of impurities like Fulvestrant Impurity 2, a variety of stress conditions are employed. These studies are designed to generate degradation products at a level that allows for their detection and characterization, typically aiming for 5-20% degradation. researchgate.net The conditions are guided by International Council for Harmonisation (ICH) guidelines and involve exposing fulvestrant to hydrolytic, oxidative, thermal, and photolytic stress. nih.govresearchgate.net

A typical forced degradation study for fulvestrant would include the following conditions:

Acid Hydrolysis: Treatment with an acid, such as 2 N hydrochloric acid (HCl), and refluxing at elevated temperatures (e.g., 60°C) for a specified duration. researchgate.net

Base Hydrolysis: Exposure to a base, like 0.5 N sodium hydroxide (B78521) (NaOH), with refluxing at a controlled temperature (e.g., 60°C). researchgate.net

Oxidative Degradation: The use of an oxidizing agent, commonly 30% hydrogen peroxide (H₂O₂), often with heating. nih.govresearchgate.net Fulvestrant has a known susceptibility to oxidation. europa.eu

Thermal Degradation: Subjecting the solid drug substance to high temperatures (e.g., 80°C) for an extended period. researchgate.net

Photolytic Degradation: Exposing the drug substance to ultraviolet (UV) light. researchgate.net

The following table outlines representative stress conditions used in forced degradation studies of fulvestrant:

Stress ConditionReagent/ParameterConditions
Acid Hydrolysis2 N HClReflux at 60°C for 1 hour
Base Hydrolysis0.5 N NaOHReflux at 60°C for 20 minutes
Oxidation30% H₂O₂Reflux at 60°C for 30 minutes
Thermal StressHeat80°C for 5 days
Photolytic StressUV LightExposure at 210 Wh/m² for up to 12 hours

This table is a representation of typical stress conditions and may vary based on specific study designs. researchgate.net

Identification of Potential Degradation Products

Following the execution of stress testing, the resulting samples are analyzed to identify and characterize any degradation products formed. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are employed for this purpose. researchgate.net These methods allow for the separation of the parent drug from its impurities, including Fulvestrant Impurity 2.

Fulvestrant Impurity 2 is chemically identified as (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate (B1210297). vulcanchem.com Its structure is distinct from the parent fulvestrant molecule, which contains a pentafluoropentylsulfinyl group. vulcanchem.com The identification process involves comparing the retention time and mass spectra of the observed impurity with that of a qualified reference standard. The use of reference standards for known impurities is crucial for accurate quantification and method validation. pharmaffiliates.com

Impurity Limits and Specifications in Drug Substance and Product

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products. vulcanchem.com These requirements are outlined in ICH guidelines, specifically Q3A for impurities in new drug substances and Q3B for impurities in new drug products. edqm.euich.org The limits for impurities are established based on toxicological data and the levels observed in batches used in clinical and safety studies. europa.euusp.org

For fulvestrant, specifications for the drug substance and the final drug product include tests for organic impurities, which would encompass Fulvestrant Impurity 2. europa.eu The acceptance criteria for both specified identified impurities and unspecified impurities are set to ensure the safety and quality of the product. For instance, the United States Pharmacopeia (USP) monograph for fulvestrant may specify a limit for a related sulfone impurity at less than 0.2%. In some cases, a general limit for total impurities might be set, for example, not more than 1% when stored under specific conditions for a defined period. google.com

The following table illustrates a hypothetical specification for impurities in a fulvestrant drug product, based on common industry practices and regulatory expectations:

ImpurityAcceptance Criteria (%)
Fulvestrant Impurity 2≤ 0.20
Any Unspecified Impurity≤ 0.10
Total Impurities≤ 1.0

This table is for illustrative purposes only. Actual specifications are determined by the manufacturer and approved by regulatory authorities.

Mass Balance Considerations in Impurity Studies

A critical aspect of forced degradation studies is the concept of mass balance. The goal is to account for all the mass of the drug substance after it has been subjected to stress conditions. ajpaonline.com This means that the sum of the assay value of the remaining drug and the levels of all detected degradation products should be close to 100% of the initial amount of the drug. A successful mass balance, typically in the range of 95-105%, provides confidence that all significant degradation products have been detected and that the analytical methods are accurate and specific. ajpaonline.com

Achieving a good mass balance demonstrates the stability-indicating nature of the analytical method and ensures that no major degradation products have gone undetected. In the context of fulvestrant, this would involve accurately quantifying the remaining fulvestrant and all formed impurities, including Fulvestrant Impurity 2, after each stress condition.

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic and proactive approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govmt.com The implementation of QbD principles is highly effective in controlling impurities like Fulvestrant Impurity 2.

The QbD framework involves several key elements:

Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final drug product. nih.gov

Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. mt.com For fulvestrant, the level of Fulvestrant Impurity 2 would be considered a CQA.

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Identifying the attributes of raw materials and the parameters of the manufacturing process that have a significant impact on the CQAs. nih.gov

Design Space: Establishing a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.commdpi.com Operating within the design space is not considered a change and provides manufacturing flexibility.

Control Strategy: Developing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov This includes controls on input materials, in-process controls, and final product specifications.

By applying QbD, manufacturers can gain a deep understanding of how process parameters influence the formation of Fulvestrant Impurity 2. This knowledge allows for the development of a robust manufacturing process and a comprehensive control strategy to consistently produce high-quality fulvestrant with impurity levels well within the established specifications. This proactive approach to quality management is a cornerstone of modern pharmaceutical manufacturing. usp.orgamericanpharmaceuticalreview.com

Regulatory Framework and Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has established a series of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. These guidelines are widely adopted by regulatory authorities around the world.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. europa.eueuropa.eu These guidelines apply to chemically synthesized new drug substances and products not previously registered in a region. europa.eueuropa.eu They address the chemistry and safety aspects of impurities, including reporting thresholds, identification thresholds, and qualification thresholds. europa.euich.org The reporting threshold is the level above which an impurity must be reported, while the identification threshold is the level at which the structure of an impurity must be determined. gmpinsiders.com The qualification threshold is the level at which an impurity's biological safety must be established. ich.org

Specifications for new drug products should list the impurities expected to be present, including specified identified and unidentified degradation products, and set acceptance criteria for each. fda.gov The selection of these impurities is based on degradation profiles observed during stability studies and in batches from the proposed commercial process. fda.gov

Table 1: ICH Q3A/Q3B Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day (whichever is lower) 0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data sourced from multiple industry reports and interpretations of ICH guidelines.

The ICH Q1A(R2) guideline outlines the stability data package required for a new drug substance or product for a registration application. europa.eu The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of various environmental factors like temperature, humidity, and light. gally.chich.org This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. gally.chich.org Formal stability studies should be conducted on at least three primary batches of the drug substance. ich.org

ICH Q1B is an annex to the main stability guideline and specifically addresses photostability testing. europa.eufda.gov It recommends that light testing be an integral part of stress testing. fda.goveuropa.eu Photostability testing helps to evaluate if light exposure leads to unacceptable changes in the drug substance or product. europa.eu The process involves forced degradation testing to understand the material's photosensitivity and confirmatory testing on a single batch. europa.eu

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This guideline complements ICH Q3A and Q3B, which provide limited guidance on such impurities. ich.org It applies to new drug substances and products during clinical development and for marketing applications. europa.eu

The M7 guideline establishes a "Threshold of Toxicological Concern" (TTC) of 1.5 µ g/day for most mutagenic impurities, which corresponds to a theoretical 10⁻⁵ excess lifetime cancer risk. ich.org However, some structural groups, referred to as the "cohort of concern" (e.g., aflatoxin-like, N-nitroso-, and alkyl-azoxy compounds), are considered high-potency mutagenic carcinogens and require more stringent control. ich.org The guideline outlines a five-class system for categorizing impurities based on their mutagenic and carcinogenic potential. americanpharmaceuticalreview.com

ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing)[6],

Regulatory Expectations for Identification, Quantification, and Control of Impurities

Regulatory bodies expect a thorough understanding and control of impurities in pharmaceutical products. bruker.com This involves the identification, quantification, and control of impurities, which is a critical aspect of drug development and manufacturing. bruker.com

The process of managing impurities includes:

Identification: Determining the structure of impurities, often through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bruker.com For impurities in new drug substances with a maximum daily dose of less than 2 g/day , identification is required for any impurity present at a level of 0.1% or higher. bruker.com

Quantification: Measuring the amount of each impurity present. gmpinsiders.com This requires the development and validation of sensitive and accurate analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). gmpinsiders.com

Control: Establishing acceptance criteria (limits) for each impurity in the drug substance and product specifications. gmpinsiders.com These limits must be justified based on safety data and the manufacturing process capability. ikev.org

A rationale for the inclusion or exclusion of impurities in the specification should be provided, discussing the impurity profiles of batches used in development and those from the proposed commercial process. fda.gov

Classification of Impurities: Specified, Unidentified, and Genotoxic Impurities

Impurities in pharmaceuticals are broadly classified into organic, inorganic, and residual solvents. pharmastate.academy Within the context of regulatory submissions, they are further categorized based on their identification status and potential for genotoxicity.

Specified Impurities: These are impurities that are individually listed and limited with specific acceptance criteria in the drug substance or product specification. uspnf.com A specified impurity can be either identified (its structure is known) or unidentified (its structure is not yet elucidated but is defined by its analytical properties, like chromatographic retention time). ich.orguspnf.com

Unidentified Impurities: These are impurities for which a structural characterization has not been achieved and that are defined solely by qualitative analytical properties. uspnf.com When an unidentified impurity is present above the identification threshold, efforts must be made to identify it. ikev.org

Genotoxic Impurities: These are impurities that have the potential to damage DNA and cause mutations, which may lead to cancer. ich.org Due to their potential for harm even at very low levels, they are subject to much stricter controls than non-genotoxic impurities. americanpharmaceuticalreview.com The ICH M7 guideline specifically addresses the assessment and control of these impurities. europa.eu

Table 2: Classification of Pharmaceutical Impurities

Category Description Examples
Organic Impurities Arise during manufacturing or storage of the drug substance. pharmastate.academy Starting materials, by-products, intermediates, degradation products. pharmastate.academy
Inorganic Impurities Result from the manufacturing process. pharmastate.academy Reagents, catalysts, heavy metals, inorganic salts. pharmastate.academy
Residual Solvents Organic or inorganic liquids used during synthesis. pharmastate.academy Ethanol, Methanol (B129727), Acetone. aifa.gov.it
Specified Impurities Individually listed and limited in specifications. uspnf.com A known degradation product with a specific acceptance criterion.
Unidentified Impurities Structure is not known, defined by analytical properties. uspnf.com An unknown peak in an HPLC chromatogram.

| Genotoxic Impurities | Can damage DNA and may be carcinogenic. ich.org | N-nitrosamines, aflatoxin-like compounds. ich.org |

Compound Names Mentioned in this Article:

Acetone

Ethanol

Methanol

Future Perspectives in Research on Fulvestrant Impurity 2

Emerging Analytical Technologies for Trace Impurity Analysis

The detection and quantification of trace-level impurities are paramount for ensuring pharmaceutical quality. While established methods like HPLC and GC are standard, the future lies in technologies that offer superior sensitivity, resolution, and speed. For an impurity like Fulvestrant (B1683766) Impurity 2, which may be present in very low concentrations, these emerging techniques are crucial.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are becoming indispensable for impurity profiling. kbibiopharma.comijsra.net Their exceptional sensitivity and mass accuracy allow for the precise identification and structural elucidation of impurities, even at trace levels, within complex drug matrices. ijsra.netpharmafocusamerica.comskpharmteco.com This capability is vital for confirming the structure of known impurities like Fulvestrant Impurity 2 and for identifying any new, previously unknown degradation products or process-related substances. pharmtech.com

Capillary Electrophoresis (CE): CE and its various modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), present a powerful alternative to traditional chromatography for impurity profiling. nih.govresearchgate.net CE offers high-resolution separation, requires minimal sample and solvent volumes, and is particularly effective for analyzing complex molecules and stereoisomers. googleapis.comresearchgate.net Its application could provide a more efficient and environmentally friendly ("greener") method for the routine analysis of Fulvestrant Impurity 2. researchgate.net

Advanced Chromatographic Techniques: Beyond conventional HPLC, innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Two-Dimensional HPLC (2D-HPLC) offer significantly enhanced separation efficiency and speed. veeprho.com Supercritical Fluid Chromatography (SFC) is also emerging as a valuable tool, particularly for chiral separations and as a green alternative due to its use of supercritical CO₂ as a mobile phase. ijsra.netapacsci.com These methods can achieve better resolution of Fulvestrant Impurity 2 from the main API and other closely related impurities.

Table 1: Comparison of Emerging Analytical Technologies for Trace Impurity Analysis

TechnologyPrincipleKey Advantages for Impurity Analysis
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy.High sensitivity and specificity; enables precise structural elucidation of unknown impurities. kbibiopharma.compharmafocusamerica.com
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary.High separation efficiency; minimal sample/solvent use; suitable for complex molecules. nih.govresearchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Fast analysis times; reduced organic solvent consumption; effective for chiral separations. ijsra.netapacsci.com
Two-Dimensional HPLC (2D-HPLC) Employs two independent separation stages for enhanced resolution.Significantly increased peak capacity for resolving highly complex mixtures. veeprho.com

Advanced Computational Approaches for Impurity Prediction and Mechanism Elucidation

Computational chemistry and in silico modeling are transforming pharmaceutical development by enabling the prediction of potential impurities before they are synthesized or detected. These approaches can significantly accelerate process development and enhance safety assessments.

In Silico Prediction Tools: Software platforms that utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) models are increasingly used to predict the potential for impurities to be mutagenic or toxic, in line with regulatory guidelines like ICH M7. immunocure.usnih.govnih.gov Programs such as Zeneth can predict degradation pathways, while tools like Mirabilis can assess the potential for impurity carryover through a synthetic process. lhasalimited.orglhasalimited.org Applying these models to the Fulvestrant synthesis route could proactively identify the risk of forming Impurity 2 and other related substances.

AI-Assisted Impurity Prediction: Emerging artificial intelligence and machine learning models are being developed to predict the outcomes of chemical reactions, including the formation of minor by-products. openreview.net These tools can analyze entire multi-step synthetic routes to predict and track how impurities might be formed and propagated from one step to the next. openreview.netmit.edu This would allow chemists to modify reaction conditions or synthetic strategies to avoid the formation of Fulvestrant Impurity 2.

Mechanistic Modeling: Computational methods can be used to model reaction mechanisms at a molecular level. By understanding the specific chemical pathways, transition states, and kinetics that lead to the formation of Fulvestrant Impurity 2, scientists can identify the critical process parameters that need to be controlled to minimize its generation. xtalpi.comdiva-portal.org This could involve, for instance, modeling the sulfonation reaction to understand how process conditions influence the yield of the desired product versus the impurity.

Table 2: Overview of Advanced Computational Approaches

ApproachFunctionApplication to Fulvestrant Impurity 2
(Q)SAR Models Predicts biological activity/toxicity based on chemical structure.Assesses potential toxicological risks of Impurity 2, guiding control strategy. nih.govnih.gov
Degradation Pathway Prediction Simulates how a drug substance might degrade under various conditions.Predicts the likelihood of Impurity 2 forming during stability studies. lhasalimited.org
AI-Assisted Synthesis Prediction Uses machine learning to predict all products of a chemical reaction.Proactively identifies synthetic steps where Impurity 2 is likely to be generated. openreview.net
Impurity Carryover Analysis Models the probability of an impurity persisting through purification steps.Evaluates the effectiveness of purification steps in removing Impurity 2. lhasalimited.org

Innovative Strategies for Impurity Minimization in Pharmaceutical Processes

The most effective way to control impurities is to prevent their formation. Modern pharmaceutical manufacturing is embracing innovative strategies that offer tighter process control and greater efficiency, leading to higher-purity products.

Continuous Flow Chemistry: In contrast to traditional batch manufacturing, continuous flow chemistry involves performing reactions in a continuously flowing stream within a smaller, highly controlled reactor. kilolabs.comorbitonls.com This technology allows for superior control over parameters like temperature, pressure, and mixing, which can significantly improve reaction selectivity and reduce the formation of by-products like Fulvestrant Impurity 2. contractpharma.comhovione.com The enhanced safety and consistency of flow chemistry make it a highly attractive strategy for synthesizing high-purity APIs. mt.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. aspentech.compharmasource.global By implementing in-line or on-line analytical tools (e.g., spectroscopy), manufacturers can monitor the progress of a reaction in real time, allowing for immediate adjustments to keep the process within its optimal window and minimize impurity formation. globalresearchonline.netlongdom.org This approach moves from a paradigm of testing quality into the final product to building quality into the process itself.

Optimized Purification and Crystallization: Research into the fundamental mechanisms of impurity retention during crystallization can lead to more effective purification strategies. acs.org By understanding how an impurity like Fulvestrant Impurity 2 incorporates into the crystal lattice of the API, processes can be designed to maximize its rejection. xtalpi.com This includes the rational selection of solvents and the precise control of parameters like temperature and supersaturation to ensure the highest possible purity of the final crystalline product. tandfonline.com

Table 3: Comparison of Batch Processing vs. Continuous Flow Chemistry for Impurity Control

FeatureTraditional Batch ProcessingContinuous Flow Chemistry
Process Control Limited; parameters can vary within the large reactor volume.Precise control over temperature, pressure, and residence time. kilolabs.com
Heat & Mass Transfer Often inefficient, leading to temperature gradients and potential side reactions.Highly efficient due to high surface-area-to-volume ratio, improving selectivity. contractpharma.comhovione.com
Impurity Profile Higher potential for by-product formation due to longer reaction times and less uniform conditions.Generally results in cleaner products with improved impurity profiles. orbitonls.comcontractpharma.com
Safety Higher risk when handling hazardous reagents or exothermic reactions due to large volumes.Inherently safer due to small reaction volumes and better containment. hovione.com
Scalability Scale-up can be complex and may alter the impurity profile.More straightforward scale-up by running the system for longer periods. kilolabs.com

Compound Name Reference

NameType
FulvestrantActive Pharmaceutical Ingredient
Fulvestrant Impurity 2Impurity
(7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate (B1210297)Chemical Name for Fulvestrant Impurity 2

Q & A

Q. How is Fulvestrant Impurity 2 identified and characterized in pharmaceutical formulations?

Fulvestrant Impurity 2 (EP Impurity B, Fulvestrant Sulfone) is identified using ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection. Structural elucidation involves complementary techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC-PDA methods resolve impurities via column optimization (e.g., BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm) to separate degradation products . Known impurities are cross-referenced with pharmacopeial standards (e.g., USP Fulvestrant System Suitability Mixture RS) .

Q. What are the regulatory requirements for reporting Fulvestrant Impurity 2 in drug substances?

Regulatory guidelines (e.g., FDA, ICH) mandate reporting the impurity’s identity (chemical structure, CAS number), detection methods (e.g., UPLC-PDA), and quantification thresholds. Structural characterization data, including relative retention times (RRT) and response factors (RRF), must align with compendial monographs or literature . Batch-specific impurity profiles should detail detection limits and toxicological relevance .

Q. What are the known impurities of Fulvestrant, and how does Impurity 2 compare structurally and toxicologically?

Fulvestrant’s known impurities include sulfone derivatives (e.g., EP Impurity B), bromo analogs, and sterol dimers. Impurity 2 (Fulvestrant Sulfone) differs structurally via sulfonyl substitution, which may alter receptor binding affinity. Toxicological comparisons require in vitro assays (e.g., cytotoxicity studies) and genotoxicity assessments, referencing pharmacopeial impurity standards .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess the stability and degradation pathways of Fulvestrant Impurity 2?

Forced degradation involves exposing Fulvestrant to stress conditions (acid/base hydrolysis, oxidation, thermal, photolytic). Oxidative stress (e.g., hydrogen peroxide) accelerates sulfone formation, analyzed via UPLC-PDA. Method optimization includes column selection (e.g., avoiding HSST3 columns for poor resolution of sulfone peaks) and validating peak purity using software tools like Empower 3 . Degradation kinetics are modeled to predict shelf-life and storage conditions .

Q. What challenges arise in resolving Fulvestrant Impurity 2 from co-eluting peaks during chromatographic analysis, and how can these be mitigated?

Co-elution with main peaks or isomers (e.g., β-isomer) occurs due to structural similarities. Mitigation strategies:

  • Column screening (e.g., phenyl columns for polar impurities) .
  • Gradient optimization to reduce run time while maintaining resolution.
  • Orthogonal methods (e.g., LC-MS/MS) for confirmatory analysis .

Q. How to synthesize and validate reference standards for Fulvestrant Impurity 2?

Synthesis involves sulfonylation of the parent compound under controlled conditions. Validation requires:

  • Purity assessment via HPLC (≥98%).
  • Structural confirmation using MS/MS and NMR .
  • Cross-validation against pharmacopeial standards (e.g., USP Fulvestrant RS) .

Q. What methodologies are recommended for quantifying trace levels of Fulvestrant Impurity 2 in complex matrices?

Trace quantification (≤0.1%) uses validated UPLC-PDA methods with:

  • System suitability tests (e.g., 100 μg mL⁻¹ standard injections) .
  • Precision studies (repeatability, intermediate precision).
  • Specificity checks against placebo and matrix interference .

Q. How to address discrepancies in impurity profile data between accelerated stability studies and real-time degradation?

Discrepancies may arise from non-Arrhenius degradation kinetics or matrix effects. Resolve by:

  • Comparative analysis using real-time batch data.
  • Incorporating open-ended questions in study design to capture unexpected variables .
  • Re-evaluating forced degradation models for environmental factors (e.g., humidity) .

Methodological Tables

Table 1: Key Analytical Parameters for Fulvestrant Impurity 2

ParameterMethod/ValueReference
ColumnBEH Shield RP18, 1.7-μm
DetectionUPLC-PDA (230 nm)
Retention Time8.28 min (approximate)
System SuitabilityRSD ≤2% for peak area
Quantification Limit0.05% (relative to Fulvestrant)

Table 2: Structural Comparison of Fulvestrant and Impurity 2

PropertyFulvestrantImpurity 2 (Sulfone)
Molecular FormulaC₃₂H₄₇F₅O₃SC₃₂H₄₇F₅O₄S
CAS Number129453-61-898008-06-1
Key ModificationSulfinyl groupSulfonyl group
Pharmacopeial ReferenceUSP Fulvestrant RSUSP System Suitability Mixture

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